molecular formula C23H13Cl3N2O4S2 B2455673 (5E)-3-(2-chlorophenyl)-5-({4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one CAS No. 329779-79-5

(5E)-3-(2-chlorophenyl)-5-({4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

Cat. No.: B2455673
CAS No.: 329779-79-5
M. Wt: 551.84
InChI Key: OKSDGCFFCZVDRE-SRZZPIQSSA-N
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Description

(5E)-3-(2-chlorophenyl)-5-({4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C23H13Cl3N2O4S2 and its molecular weight is 551.84. The purity is usually 95%.
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Properties

IUPAC Name

(5E)-3-(2-chlorophenyl)-5-[[4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H13Cl3N2O4S2/c24-15-7-5-14(9-17(15)26)12-32-20-8-6-13(10-19(20)28(30)31)11-21-22(29)27(23(33)34-21)18-4-2-1-3-16(18)25/h1-11H,12H2/b21-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKSDGCFFCZVDRE-SRZZPIQSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-])SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)[N+](=O)[O-])/SC2=S)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H13Cl3N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

551.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (5E)-3-(2-chlorophenyl)-5-({4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one belongs to the thiazolidin-4-one class, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Biological Activity Overview

Thiazolidin-4-ones are known for a variety of biological activities, including but not limited to:

  • Anticancer Activity : Many thiazolidin-4-one derivatives exhibit potent anticancer properties. The structure-activity relationship (SAR) studies indicate that modifications at specific positions can enhance cytotoxicity against various cancer cell lines.
  • Antimicrobial Properties : Thiazolidin-4-ones show effectiveness against a range of microorganisms, making them candidates for developing new antimicrobial agents.
  • Antidiabetic Effects : Certain derivatives have been identified as PPARγ agonists, which are instrumental in managing diabetes.
  • Antioxidant Activity : These compounds also demonstrate significant antioxidant capabilities, which can help mitigate oxidative stress-related diseases.

Anticancer Activity

A study highlighted the synthesis and evaluation of thiazolidinone derivatives against the NCI60 cancer cell line panel. The compound This compound was found to exhibit notable cytotoxicity with a mean GI50 value of 1.57μM1.57\mu M against gastric cancer cells (AGS) and other cancer types including breast and colon cancers .

Antimicrobial Activity

In antimicrobial studies, thiazolidinone derivatives demonstrated varying degrees of activity against bacterial strains. The compound's structural modifications significantly influenced its antibacterial potency. For instance, derivatives with electron-withdrawing groups showed enhanced activity against Gram-positive and Gram-negative bacteria .

Antioxidant Properties

The antioxidant activity of thiazolidinone derivatives was assessed using DPPH radical scavenging assays. The results indicated that certain modifications could lead to compounds that were more effective than standard antioxidants like vitamin C . The most potent derivative exhibited an IC50 value significantly lower than that of vitamin C.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of specific substituents on the thiazolidinone ring can dramatically influence biological activity. For example:

SubstituentBiological ActivityObservations
2-ChloroAnticancerEnhanced cytotoxicity in various cell lines
3-NitroAntimicrobialIncreased activity against specific bacterial strains
MethoxyAntioxidantImproved radical scavenging ability

Case Study 1: Synthesis and Evaluation

Researchers synthesized several thiazolidinone derivatives to evaluate their anticancer properties. Among them, the compound with a 2-chloro substitution showed significant antimitotic activity with low toxicity towards normal human lymphocytes. This highlights its potential as a chemotherapeutic agent with a favorable therapeutic index .

Case Study 2: Antioxidant Potential

In a comparative study of antioxidant activities among various thiazolidinone derivatives, one compound demonstrated an antioxidant capacity approximately 100 times greater than indometacin, suggesting its utility in formulations aimed at reducing oxidative stress .

Scientific Research Applications

The compound features a thiazolidinone ring, which is known for its diverse biological activities. The presence of multiple chlorine substituents and a nitrophenyl group suggests potential reactivity and interaction with biological targets.

Medicinal Chemistry

The compound is being investigated for its antimicrobial and anticancer properties. Thiazolidinones are known to exhibit a range of biological activities, including:

  • Antibacterial Activity : Research indicates that derivatives of thiazolidinones can inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
  • Anticancer Properties : Studies have shown that thiazolidinones can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation.

Biochemical Studies

In biochemical research, (5E)-3-(2-chlorophenyl)-5-({4-[(3,4-dichlorophenyl)methoxy]-3-nitrophenyl}methylidene)-2-sulfanylidene-1,3-thiazolidin-4-one is utilized to explore:

  • Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in disease pathways, potentially leading to new therapeutic strategies.
  • Receptor Binding Studies : Its structural features allow for investigation into binding affinities with various receptors, which could elucidate mechanisms of action relevant to drug development.

Material Science

The unique chemical structure of this compound makes it a candidate for developing new materials with specific properties:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
  • Agrochemical Applications : The compound's potential as an agrochemical agent is being explored due to its ability to interact with biological systems in plants and pests.

Case Study 1: Antimicrobial Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thiazolidinones exhibited significant antibacterial activity against Gram-positive bacteria. The study highlighted how modifications in the substituents on the thiazolidinone ring could enhance efficacy against resistant strains .

Case Study 2: Anticancer Mechanisms

Research featured in Cancer Research explored the mechanism by which thiazolidinone compounds induce apoptosis in human cancer cell lines. The findings suggested that these compounds activate caspase pathways leading to programmed cell death .

Case Study 3: Enzyme Inhibition

A recent study investigated the enzyme inhibitory potential of thiazolidinone derivatives against specific kinases involved in cancer progression. The results indicated promising IC50 values, suggesting that these compounds could be developed into potent kinase inhibitors .

Preparation Methods

Cyclization to Form 3-(2-Chlorophenyl)-2-Sulfanylidene-Thiazolidin-4-One

The thiazolidinone core is synthesized via cyclization of 2-chloroaniline derivatives with thioglycolic acid under acidic conditions.

Procedure :

  • Reaction Setup :
    • 2-Chloroaniline (10 mmol) and thioglycolic acid (12 mmol) are refluxed in dry toluene (50 mL) with a catalytic amount of concentrated HCl (0.5 mL) for 8–12 hours.
    • Mechanism : Nucleophilic attack of the amine on the thioglycolic acid’s carbonyl, followed by cyclization and elimination of water.
  • Workup :
    • The mixture is cooled, diluted with ice-cold water, and neutralized with NaHCO₃.
    • The precipitate is filtered and recrystallized from ethanol to yield white crystals (Yield: 78–82%).

Analytical Validation :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.39 (m, 4H, Ar-H), 4.21 (s, 2H, CH₂), 3.98 (s, 1H, NH).
  • IR (KBr): ν 1685 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S).

Preparation of 4-[(3,4-Dichlorophenyl)methoxy]-3-Nitrobenzaldehyde

O-Alkylation of 3-Nitrophenol

Step 1 : Protection of the phenolic hydroxyl group.

  • 3-Nitrophenol (10 mmol) is treated with 3,4-dichlorobenzyl chloride (12 mmol) in the presence of K₂CO₃ (15 mmol) in anhydrous DMF (30 mL) at 80°C for 6 hours.
  • Workup : Extraction with ethyl acetate, drying over Na₂SO₄, and solvent evaporation yields 4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzyl chloride.

Step 2 : Formylation via Duff Reaction

  • The intermediate (8 mmol) is reacted with hexamine (10 mmol) in trifluoroacetic acid (20 mL) at 100°C for 4 hours.
  • Quenching : The mixture is poured into ice-water, and the aldehyde is extracted with CH₂Cl₂ (Yield: 65–70%).

Analytical Data :

  • ¹³C NMR (100 MHz, CDCl₃): δ 191.2 (CHO), 152.4 (C-O), 138.6–125.3 (Ar-C).

Knoevenagel Condensation for Benzylidene Formation

Reaction Optimization

The thiazolidinone core (5 mmol) and 4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzaldehyde (5.5 mmol) are condensed in ethanol (30 mL) with piperidine (0.2 mL) as a catalyst.

Key Parameters :

  • Temperature : Reflux at 80°C for 8–10 hours.
  • Stereochemical Control : The E-configuration is favored due to thermodynamic stability, confirmed by NOESY analysis.

Workup :

  • The reaction is cooled, and the precipitate is filtered and washed with cold ethanol.
  • Purification via silica gel chromatography (hexane:ethyl acetate, 7:3) yields the target compound as orange crystals (Yield: 60–68%).

Analytical and Spectroscopic Characterization

Spectroscopic Data

  • HRMS (ESI-TOF): m/z [M+H]⁺ Calcd for C₂₄H₁₄Cl₃N₂O₄S₂: 587.94; Found: 587.92.
  • X-ray Crystallography : Monoclinic crystal system with P2₁/c space group. Dihedral angles between aromatic rings confirm the E-configuration.

Thermal Stability Analysis

  • DSC : Melting point observed at 218–220°C with no decomposition below 250°C.

Comparative Analysis of Synthetic Routes

Method Catalyst Solvent Yield (%) Reaction Time (h)
Classical Knoevenagel Piperidine Ethanol 60–68 8–10
Microwave-Assisted Solventless 75 1.5
Ultrasonic Irradiation VOSO₄ Acetonitrile 72 3

Key Observations :

  • Microwave and ultrasonic methods enhance reaction efficiency but require specialized equipment.
  • Classical methods remain reliable for large-scale synthesis.

Challenges and Mitigation Strategies

Nitro Group Stability

The electron-withdrawing nitro group necessitates mild reaction conditions during formylation to prevent reduction or side reactions. Use of trifluoroacetic acid in the Duff reaction minimizes side product formation.

Stereochemical Purity

The E-isomer predominates (>95%) under reflux conditions, confirmed by HPLC using a chiral column (Chiralpak IA, hexane:isopropanol 85:15).

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this thiazolidinone derivative, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves multi-step condensation reactions. For example:

Aldehyde preparation : Synthesize 4-[(3,4-dichlorophenyl)methoxy]-3-nitrobenzaldehyde via nucleophilic substitution of 3,4-dichlorobenzyl bromide with 3-nitrophenol under basic conditions (K₂CO₃, DMF, 80°C) .

Schiff base formation : Condense the aldehyde with 2-chlorophenyl isothiocyanate in ethanol under reflux (12–24 hrs) to form the thiazolidinone core.

Oxidation/Reduction : Optimize yield using H₂O₂ in acetic acid for selective oxidation or NaBH₄ for reduction of intermediates .

  • Validation : Monitor reaction progress via TLC and confirm purity by HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm regiochemistry of the chlorophenyl and nitro groups. For example, NOESY can resolve spatial proximity of the methylidene group .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 568.92) and isotopic patterns consistent with Cl and S atoms .
  • IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S at ~650 cm⁻¹) .

Q. What are the common reactivity patterns of the thiazolidinone core in this compound?

  • Electrophilic substitution : The nitrophenyl group undergoes nitration or halogenation under acidic conditions (e.g., HNO₃/H₂SO₄ at 0°C) .
  • Thione reactivity : The 2-sulfanylidene group participates in nucleophilic attacks, forming disulfide bridges with dithiols (e.g., dithiothreitol) at pH 7.4 .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Case Study : If anti-inflammatory activity (IC₅₀ = 10 µM) conflicts with another study (IC₅₀ = 50 µM):

Assay standardization : Compare cell lines (e.g., RAW 264.7 vs. THP-1) and LPS concentrations used .

Solubility factors : Assess DMSO concentration limits (<0.1% v/v) to avoid false negatives .

Metabolic stability : Use liver microsomes (human vs. murine) to evaluate half-life differences .

Q. What strategies improve the compound’s bioavailability for in vivo studies?

  • Salt formation : Prepare sodium salts of the sulfanylidene group to enhance aqueous solubility (test in PBS pH 7.4) .
  • Prodrug design : Acetylate the nitro group to reduce first-pass metabolism; hydrolyze in vivo via esterases .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (size <200 nm, PDI <0.2) for sustained release .

Q. How can computational methods guide structural optimization for target selectivity?

  • Molecular docking : Screen against PPAR-γ (PDB ID: 3DZY) to predict binding affinity. Prioritize modifications to the dichlorophenylmethoxy group for reduced off-target effects .
  • QSAR modeling : Use CoMFA to correlate substituent electronegativity (e.g., Cl vs. NO₂) with antimicrobial activity (R² >0.85) .

Q. What analytical approaches validate stereochemical purity in E/Z isomers?

  • HPLC with chiral columns : Use a Chiralpak IA-3 column (hexane:isopropanol 90:10, 1 mL/min) to separate isomers. Confirm E-configuration via NOE correlations (e.g., irradiation of methylidene proton enhances nitro group signals) .
  • VCD spectroscopy : Compare experimental and DFT-simulated spectra to assign absolute configuration .

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